Fmoc-Lys(Alloc)-OH

Catalog No.
S784989
CAS No.
146982-27-6
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Alloc)-OH

CAS Number

146982-27-6

Product Name

Fmoc-Lys(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N

SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Orthogonally Protected Lysine Derivative

Fmoc-Lys(Alloc)-OH is a lysine amino acid with two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the lysine. Fmoc is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic cleavage conditions used to remove it ().
  • Alloc (Allyloxycarbonyl): This group protects the side chain amine group of the lysine. The key advantage of Fmoc-Lys(Alloc)-OH lies in the orthogonal nature of these protecting groups.

Orthogonal Deprotection for Selective Modification

The beauty of Fmoc-Lys(Alloc)-OH lies in the concept of orthogonal protection. Fmoc can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid or TFA) while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group.

The Alloc group can be selectively cleaved under different conditions compared to Fmoc. Typically, a palladium-based catalyst system with acetic acid is used for Alloc removal, leaving the peptide backbone and Fmoc groups untouched (). This orthogonal approach enables researchers to:

  • Introduce functionalities at the lysine side chain: After Fmoc removal, the free amine group of the lysine side chain can be selectively modified with various functional groups like biotin, fluorescent tags, or polyethylene glycol (PEG) moieties for further analysis or specific applications ().
  • Create branched and cyclic peptides: By strategically incorporating Fmoc-Lys(Alloc)-OH into the peptide sequence, researchers can introduce branching points or cyclize the peptide chain through reactions involving the free amine group on the lysine side chain after Fmoc removal ().

XLogP3

4.1

Wikipedia

N-Fmoc-N'-allyoxycarbonyl-L-lysine

Dates

Modify: 2023-08-15

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